N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide
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Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The plane of the methyl-substituted benzene ring forms dihedral angles with the chlorine-substituted benzene ring and the benzene ring, respectively .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide are not widely documented, the general approach involves large-scale condensation reactions using appropriate starting materials and catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the phenoxyacetohydrazide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13ClN2O2 |
---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-8-6-12(7-9-13)10-17-18-15(19)11-20-14-4-2-1-3-5-14/h1-10H,11H2,(H,18,19)/b17-10+ |
InChI Key |
FATRRRUQHAGSLY-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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